molecular formula C9H21NSi B14622412 (1E)-N-Butyl-2-(trimethylsilyl)ethan-1-imine CAS No. 56930-92-8

(1E)-N-Butyl-2-(trimethylsilyl)ethan-1-imine

Cat. No.: B14622412
CAS No.: 56930-92-8
M. Wt: 171.35 g/mol
InChI Key: XMPCRGPMMXAZQC-UHFFFAOYSA-N
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Description

(1E)-N-Butyl-2-(trimethylsilyl)ethan-1-imine is an organosilicon compound that features both an imine group and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-Butyl-2-(trimethylsilyl)ethan-1-imine typically involves the reaction of a butylamine derivative with a trimethylsilyl-substituted aldehyde or ketone under specific conditions. Common reagents used in the synthesis may include:

  • Butylamine
  • Trimethylsilyl chloride
  • Base catalysts such as sodium hydride or potassium tert-butoxide

The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for yield and purity through the use of advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-Butyl-2-(trimethylsilyl)ethan-1-imine can undergo various types of chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction of the imine group can yield amines.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halides or organometallic compounds.

Major Products Formed

    Oxidation: Oxides or hydroxyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, (1E)-N-Butyl-2-(trimethylsilyl)ethan-1-imine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective reactions that can be exploited in organic synthesis.

Biology and Medicine

While specific applications in biology and medicine may not be well-documented, compounds with similar structures are often investigated for their potential biological activity, including as enzyme inhibitors or pharmaceutical intermediates.

Industry

In industry, such compounds may be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action for (1E)-N-Butyl-2-(trimethylsilyl)ethan-1-imine would depend on its specific application. Generally, the imine group can interact with various molecular targets through nucleophilic or electrophilic interactions, while the trimethylsilyl group can provide steric protection or influence the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-N-Butyl-2-(trimethylsilyl)ethan-1-amine
  • (1E)-N-Butyl-2-(trimethylsilyl)ethan-1-aldehyde
  • (1E)-N-Butyl-2-(trimethylsilyl)ethan-1-ketone

Uniqueness

(1E)-N-Butyl-2-(trimethylsilyl)ethan-1-imine is unique due to the presence of both an imine group and a trimethylsilyl group, which can influence its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications that may not be possible with similar compounds.

Properties

CAS No.

56930-92-8

Molecular Formula

C9H21NSi

Molecular Weight

171.35 g/mol

IUPAC Name

N-butyl-2-trimethylsilylethanimine

InChI

InChI=1S/C9H21NSi/c1-5-6-7-10-8-9-11(2,3)4/h8H,5-7,9H2,1-4H3

InChI Key

XMPCRGPMMXAZQC-UHFFFAOYSA-N

Canonical SMILES

CCCCN=CC[Si](C)(C)C

Origin of Product

United States

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